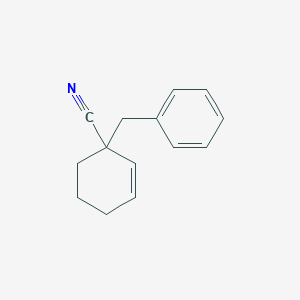

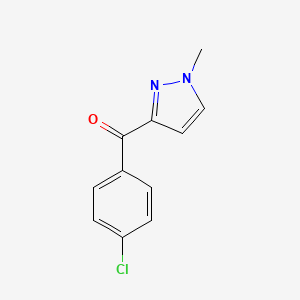

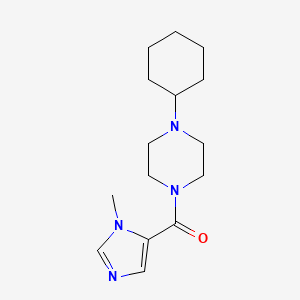

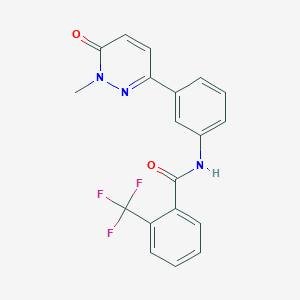

![molecular formula C15H17NO5S B2816244 N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1351660-01-9](/img/structure/B2816244.png)

N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic compound. It contains a 2,5-dimethylfuran moiety, which is a heterocyclic compound with the formula (CH3)2C4H2O . This compound is a potential biofuel, being derivable from cellulose .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through reactions involving carbonyl compounds and amines .Molecular Structure Analysis

The compound contains a total of 49 bonds, including 27 non-H bonds, 16 multiple bonds, 5 rotatable bonds, 1 double bond, and 15 aromatic bonds. It also includes 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring .Chemical Reactions Analysis

The compound contains a 2,5-dimethylfuran moiety, which can be converted into other compounds in a catalytic biomass-to-liquid process .Wissenschaftliche Forschungsanwendungen

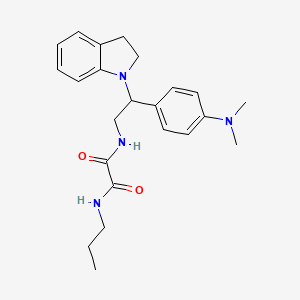

Synthesis and Enzyme Inhibition

A significant body of research has been dedicated to the synthesis of sulfonamide derivatives, including compounds with a 1,4-benzodioxane moiety, and their potential as enzyme inhibitors. One study detailed the synthesis of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamide and its derivatives, focusing on their interactions with enzymes such as butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase (LOX). These compounds displayed moderate activity against BChE and AChE but showed promising activity against LOX. Additionally, antimicrobial and hemolytic activities were evaluated, with certain derivatives demonstrating significant antimicrobial properties (Irshad, 2018).

Enzyme Inhibitory Potential and Molecular Docking

Another study synthesized sulfonamides with benzodioxane and acetamide moieties to explore their enzyme inhibitory potential. These compounds were tested against α-glucosidase and acetylcholinesterase (AChE), with most showing substantial inhibitory activity against yeast α-glucosidase and weaker activity against AChE. In silico molecular docking supported these findings, highlighting the potential of these compounds in therapeutic applications (Abbasi et al., 2019).

Synthesis, Screening, and Computational Studies

Research into ethylated sulfonamides incorporating a 1,4-benzodioxane moiety revealed their synthesis and characterization. These compounds were screened against various enzymes and bacterial strains, showing good inhibition of lipoxygenase and moderate inhibition of AChE, BChE, and α-glucosidase. Some compounds also demonstrated significant antibacterial properties. Computational studies further elucidated the interactions between these inhibitors and target enzymes, providing insights into their potential therapeutic applications (Irshad et al., 2016).

Antimicrobial Activity

The anti-bacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety was explored, with synthesis starting from N-2,3-dihydrobenzo[1,4]dioxin-6-amine. These compounds were tested for antibacterial activity, showing potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Eigenschaften

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5S/c1-10-7-12(11(2)21-10)9-16-22(17,18)13-3-4-14-15(8-13)20-6-5-19-14/h3-4,7-8,16H,5-6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTUBXYAFOKVRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2,5-dimethylfuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2816167.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2816170.png)

![ethyl 4-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B2816171.png)

![4-Chloro-2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B2816178.png)

![1-(2-methyl-1H-indol-3-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2816182.png)

![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816184.png)